1-(1-Chloroethyl)-4-isopropylbenzene
Description
Properties
CAS No. |
13372-43-5 |
|---|---|
Molecular Formula |
C11H15Cl |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-(1-chloroethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,1-3H3 |
InChI Key |
NFTKGGIZJUQSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 1 Chloroethyl 4 Isopropylbenzene
Regioselective Benzylic Chlorination of 4-Isopropyltoluene
The direct chlorination of 4-isopropyltoluene presents a challenge in achieving regioselectivity, as there are two potential benzylic positions for substitution: the methyl group and the isopropyl group. To synthesize 1-(1-chloroethyl)-4-isopropylbenzene, the reaction must be directed to the benzylic position of an ethyl group. This implies that the starting material should ideally be 4-ethyl-isopropylbenzene. However, focusing on the readily available 4-isopropyltoluene, synthetic strategies would involve a two-step process: initial functionalization of the methyl group followed by chain extension and subsequent chlorination, or direct chlorination methods that favor the secondary benzylic position of an ethyl substituent over the primary methyl or tertiary isopropyl positions. For the purpose of this article, we will consider the direct chlorination of a conceptual 4-ethyl-isopropylbenzene to illustrate the principles of regioselective benzylic chlorination.
Free Radical Chlorination Techniques
Free radical halogenation is a classic method for the functionalization of benzylic C-H bonds. This process is typically initiated by UV light or chemical initiators and proceeds via a radical chain mechanism. However, a significant drawback of free-radical chlorination is its often-low selectivity, leading to a mixture of products. In the case of an alkyl-substituted aromatic compound, chlorination can occur at various positions on the alkyl chain.
The selectivity of free-radical chlorination is influenced by the stability of the resulting benzylic radical. Tertiary benzylic radicals are more stable than secondary, which are in turn more stable than primary radicals. This would suggest that in a molecule with multiple benzylic sites, the reaction would preferentially occur at the most substituted position. However, statistical factors (the number of available hydrogens at each position) also play a crucial role. Chlorination is generally less selective than bromination.
For a hypothetical 4-ethyl-isopropylbenzene, free radical chlorination could potentially yield a mixture of 1-(1-chloroethyl)-4-isopropylbenzene, 1-(2-chloroethyl)-4-isopropylbenzene, and products from chlorination at the isopropyl group. The distribution of these products would depend on the relative rates of hydrogen abstraction from the different benzylic positions.
Table 1: Comparison of Products from Free Radical Chlorination of Propane
| Product | Yield (%) |
| 1-Chloropropane | 45 |
| 2-Chloropropane | 55 |
This table illustrates the typical product distribution in the free-radical chlorination of a simple alkane, highlighting the modest selectivity.
Catalytic Chlorination Approaches
To overcome the lack of selectivity in free-radical chlorination, various catalytic methods have been developed. These approaches often employ transition metal catalysts to achieve site-selective C-H chlorination. For instance, copper-catalyzed systems have shown promise in directing chlorination to benzylic positions with high selectivity. nih.gov One such method utilizes a CuICl/bis(oxazoline) catalyst with N-fluorobenzenesulfonimide (NFSI) as the oxidant and a chloride source. nih.gov This system demonstrates a higher preference for benzylic C-H bonds over other C-H bonds. nih.gov
Another approach involves the use of Lewis acid catalysts, such as zeolites, in conjunction with a chlorinating agent like sulfuryl chloride (SO2Cl2). Zeolites can impart shape selectivity, favoring the formation of specific isomers. While primarily used for aromatic ring chlorination, certain conditions can promote side-chain halogenation. For the chlorination of cumene (B47948) (isopropylbenzene), zeolite K-L has been shown to selectively produce 4-chlorocumene (ring chlorination), while uncatalyzed reactions or those with other zeolites can lead to the side-chain chlorinated product, α-chlorocumene.
Table 2: Catalytic Benzylic Chlorination of Isobutylbenzene
| Catalyst System | Benzylic:Tertiary Selectivity |
| Cu/NFSI | 10:1 |
This data showcases the enhanced regioselectivity achievable with catalytic methods for a related substrate. nih.gov
Photochemical and Photo-Redox Catalyzed Chlorination
Modern synthetic methods have increasingly turned to photochemical and photo-redox catalysis to achieve selective C-H functionalization under mild conditions. These methods often utilize a photocatalyst that, upon excitation with visible light, can initiate the chlorination reaction with high control.
One such system employs an organic dye, such as Acr+-Mes, as a photocatalyst in combination with N-chlorosuccinimide (NCS) as the chlorine source. acs.org This method has been effective for the benzylic C-H bond chlorination of various toluene (B28343) derivatives. acs.org The reaction proceeds through the formation of a succinimidyl radical, which is responsible for the hydrogen abstraction from the benzylic position. acs.org
Another photochemical approach involves the use of aryl ketones, like benzophenone, as catalysts with NCS. nih.gov Benzophenone is particularly effective for the chlorination of benzylic C-H bonds. nih.gov These light-dependent reactions offer better control compared to traditional free-radical chain reactions. nih.gov
Table 3: Photocatalytic Chlorination of Toluene Derivatives with Acr+-Mes/NCS
| Substrate | Product | Yield (%) |
| Toluene | Benzyl (B1604629) chloride | 95 |
| 4-Methylbiphenyl | 4-(Chloromethyl)biphenyl | 92 |
| 4-tert-Butyltoluene | 1-(Chloromethyl)-4-tert-butylbenzene | 96 |
Illustrative yields for the photocatalytic chlorination of various substrates, demonstrating the efficiency of this method. acs.org
Mechanistic Investigations of Chlorination Pathways
The mechanism of benzylic chlorination is highly dependent on the chosen methodology.
Free Radical Chlorination: This process involves a three-step radical chain mechanism:
Initiation: Homolytic cleavage of the chlorine molecule (Cl2) by heat or UV light to generate two chlorine radicals (Cl•).
Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene, forming a resonance-stabilized benzylic radical and hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl2 to yield the chlorinated product and a new chlorine radical, which continues the chain. khanacademy.org
Termination: The reaction is terminated by the combination of any two radical species.
Catalytic Chlorination: In copper-catalyzed systems with NFSI, the mechanism is believed to involve a radical-relay process. nih.gov A nitrogen-centered radical is generated from NFSI, which then abstracts a benzylic hydrogen. The resulting benzylic radical is then trapped by the copper catalyst and undergoes chlorination. nih.gov
Photochemical and Photo-Redox Catalyzed Chlorination: In photo-redox catalysis with an organic dye and NCS, the excited photocatalyst reduces NCS to generate a succinimidyl radical. acs.org This radical is the key hydrogen atom abstractor, leading to the formation of the benzylic radical. The benzylic radical is then chlorinated in a subsequent step. The photocatalyst is regenerated in the catalytic cycle. acs.org The generation of the benzyl radical is a key step, and its stability is enhanced by resonance delocalization of the unpaired electron into the aromatic ring. khanacademy.orgmasterorganicchemistry.com
Alternative Synthetic Routes to 1-(1-Chloroethyl)-4-isopropylbenzene
Besides the direct chlorination of an appropriate alkylbenzene, 1-(1-chloroethyl)-4-isopropylbenzene can be synthesized through the conversion of other functional groups at the desired position.
Functional Group Interconversion Strategies
A common and reliable method for the synthesis of benzylic chlorides is the conversion of benzylic alcohols. This approach offers excellent control over the position of the chlorine atom, as the precursor alcohol can often be synthesized with high regioselectivity.
The conversion of a benzylic alcohol, such as 1-(4-isopropylphenyl)ethanol, to the corresponding chloride can be achieved using several reagents. Thionyl chloride (SOCl2) is a widely used reagent for this transformation. libretexts.org The reaction proceeds via an SN2 mechanism, typically with inversion of configuration if the benzylic carbon is a stereocenter. libretexts.org The byproducts of this reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product. libretexts.org
Another effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh3) and a carbon tetrahalide, such as carbon tetrachloride (CCl4), to convert an alcohol to the corresponding alkyl halide. wikipedia.orgorganic-chemistry.org This reaction also proceeds under mild conditions and typically results in inversion of stereochemistry at the reaction center. organic-chemistry.org The driving force for the Appel reaction is the formation of the strong P=O bond in the triphenylphosphine oxide byproduct. wikipedia.org
Table 4: Reagents for the Conversion of Benzylic Alcohols to Chlorides
| Reagent(s) | Byproducts | Mechanism |
| Thionyl chloride (SOCl2) | SO2, HCl | SN2 |
| Triphenylphosphine (PPh3), Carbon tetrachloride (CCl4) | Triphenylphosphine oxide, Chloroform | SN2 |
A summary of common reagents for the conversion of benzylic alcohols to the target compound.
Stereoselective Synthesis of Enantiopure Isomers
The preparation of enantiomerically pure forms of 1-(1-chloroethyl)-4-isopropylbenzene is predominantly achieved through a two-step synthetic sequence. This process involves the initial stereoselective reduction of the prochiral ketone, 4-isopropylacetophenone, to yield the chiral intermediate, 1-(4-isopropylphenyl)ethanol. This is subsequently followed by a stereospecific chlorination of the alcohol to produce the desired enantiopure chloroalkane.
A significant focus in this field has been the development of efficient biocatalytic methods for the asymmetric reduction of 4-isopropylacetophenone. The use of whole-cell biocatalysts is particularly advantageous due to their mild reaction conditions, high enantioselectivity, and environmentally benign nature.
One notable method employs the readily available plant tissue from Daucus carota (carrot root) as a biocatalyst. This method has proven effective for the reduction of a variety of acetophenone (B1666503) derivatives to their corresponding optically active secondary alcohols. scispace.comnih.gov The enzymes within the carrot root cells catalyze the reduction with high enantioselectivity, typically yielding the (S)-alcohol in accordance with Prelog's rule. organic-chemistry.org While specific data for 4-isopropylacetophenone is part of a broader study, the results for structurally similar substrates suggest high conversions and excellent enantiomeric excess. organic-chemistry.org
**Table 1: Biocatalytic Reduction of Various Acetophenones using Daucus carota*** *This table is representative of the general effectiveness of the biocatalyst on similar substrates as detailed in the cited literature.
| Substrate | Product | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | (S)-1-Phenylethanol | 48 | 90 | >99 |
| 4-Methylacetophenone | (S)-1-(p-Tolyl)ethanol | 60 | 85 | >99 |
| 4-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethanol | 72 | 82 | >99 |
| 4-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | 48 | 92 | >99 |
Microbial catalysts, such as strains of Rhodococcus ruber, have also been identified as effective for the enantioselective reduction of ketones. These microorganisms contain ketoreductases that can produce chiral alcohols with high optical purity.
The second critical step in the synthesis is the conversion of the enantiopure 1-(4-isopropylphenyl)ethanol to 1-(1-chloroethyl)-4-isopropylbenzene. This transformation must proceed with a predictable and high degree of stereochemical control to avoid racemization. The Appel reaction is a well-established method for this purpose. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert a secondary alcohol to the corresponding chloride. The mechanism involves an Sₙ2 pathway, which results in a complete inversion of the stereochemical configuration at the chiral center. organic-chemistry.orgjk-sci.com Therefore, the (S)-alcohol will yield the (R)-chloroalkane, and conversely, the (R)-alcohol will produce the (S)-chloroalkane.
Another effective method for this chlorination is the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine. masterorganicchemistry.com Under these conditions, the reaction also proceeds via an Sₙ2 mechanism, leading to inversion of configuration. masterorganicchemistry.com The choice of chlorination agent depends on the specific substrate and desired reaction conditions, but both methods are reliable for achieving the desired stereospecific transformation.
Table 2: Stereospecific Chlorination of Chiral Secondary Alcohols This table illustrates common methods for the stereospecific conversion of chiral benzylic alcohols to chlorides.
| Chiral Alcohol | Reagents | Stereochemical Outcome |
| (S)-1-(4-isopropylphenyl)ethanol | PPh₃, CCl₄ | (R)-1-(1-chloroethyl)-4-isopropylbenzene |
| (R)-1-(4-isopropylphenyl)ethanol | PPh₃, CCl₄ | (S)-1-(1-chloroethyl)-4-isopropylbenzene |
| (S)-1-(4-isopropylphenyl)ethanol | SOCl₂, Pyridine | (R)-1-(1-chloroethyl)-4-isopropylbenzene |
| (R)-1-(4-isopropylphenyl)ethanol | SOCl₂, Pyridine | (S)-1-(1-chloroethyl)-4-isopropylbenzene |
Through the careful selection of a stereoselective reduction method for the starting ketone and a subsequent stereospecific chlorination of the resulting alcohol, both the (R) and (S) enantiomers of 1-(1-chloroethyl)-4-isopropylbenzene can be synthesized with high optical purity.
Reactivity and Reaction Pathways of 1 1 Chloroethyl 4 Isopropylbenzene
Nucleophilic Substitution Reactions at the Benzylic Carbon
Nucleophilic substitution is a primary reaction pathway for 1-(1-chloroethyl)-4-isopropylbenzene. As a secondary benzylic halide, it can react through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The outcome is a delicate balance of electronic and steric factors. libretexts.orglibretexts.org
Mechanistic Studies of SN1 and SN2 Pathways
The competition between SN1 and SN2 pathways is a key feature of the reactivity of secondary benzylic halides like 1-(1-chloroethyl)-4-isopropylbenzene. ucalgary.ca
The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The benzylic position of 1-(1-chloroethyl)-4-isopropylbenzene provides resonance stabilization to the secondary carbocation that forms upon the departure of the chloride leaving group. The positive charge can be delocalized into the adjacent isopropyl-substituted benzene (B151609) ring, which significantly stabilizes the intermediate and favors the SN1 pathway. ucalgary.ca This mechanism is promoted by polar protic solvents (e.g., water, ethanol), which can solvate both the departing leaving group and the carbocation intermediate, and by weak nucleophiles. libretexts.org
The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This pathway is sensitive to steric hindrance at the reaction center. For 1-(1-chloroethyl)-4-isopropylbenzene, the secondary nature of the benzylic carbon means there is more steric bulk than a primary halide, but it is still accessible to nucleophilic attack, especially by strong, unhindered nucleophiles. youtube.com SN2 reactions are favored by polar aprotic solvents (e.g., acetone, DMSO) and high concentrations of a strong nucleophile. libretexts.org
The choice between these two pathways can be directed by the reaction conditions, as summarized in the table below.
| Factor | Conditions Favoring SN1 Pathway | Conditions Favoring SN2 Pathway |
|---|---|---|
| Substrate | Secondary benzylic structure allows for a resonance-stabilized carbocation. ucalgary.ca | Secondary carbon is accessible to strong nucleophiles, though slower than primary. libretexts.org |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) youtube.com | Strong nucleophiles (e.g., RS⁻, CN⁻, N₃⁻) libretexts.org |
| Solvent | Polar protic solvents (e.g., water, ethanol, formic acid) libretexts.org | Polar aprotic solvents (e.g., acetone, DMF, DMSO) libretexts.org |
| Stereochemistry | Racemization (attack on planar carbocation) masterorganicchemistry.com | Inversion of configuration (backside attack) libretexts.org |
Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithiums)
Strongly nucleophilic and basic organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily react with benzylic halides. mnstate.eduwikipedia.org These reagents provide a powerful method for forming new carbon-carbon bonds.
Grignard Reagents : The reaction of 1-(1-chloroethyl)-4-isopropylbenzene with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would proceed via nucleophilic substitution to yield an alkylated benzene derivative. The highly nucleophilic carbanion-like carbon of the Grignard reagent attacks the benzylic carbon, displacing the chloride. mnstate.edu Given the strong basicity of Grignard reagents, elimination reactions can be a competing pathway. mnstate.edu
Organolithium Reagents : Organolithium compounds are even more reactive nucleophiles and stronger bases than Grignard reagents. bluffton.edu Their reaction with 1-(1-chloroethyl)-4-isopropylbenzene would also result in the formation of a C-C bond. For example, reacting it with n-butyllithium (n-BuLi) would attach a butyl group at the benzylic position. However, the high basicity of organolithium reagents significantly increases the likelihood of a competing E2 elimination reaction. bluffton.edu
Reactions with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)
A wide variety of products can be synthesized by reacting 1-(1-chloroethyl)-4-isopropylbenzene with heteroatom nucleophiles.
Oxygen Nucleophiles :
Hydroxide (B78521) (OH⁻) and Alkoxides (RO⁻) : These strong nucleophiles react readily to form alcohols and ethers, respectively. For instance, reaction with sodium hydroxide would yield 1-(4-isopropylphenyl)ethanol, while reaction with sodium ethoxide would produce 1-(1-ethoxyethyl)-4-isopropylbenzene. These strong bases can also induce E2 elimination. msu.edu
Water (H₂O) and Alcohols (ROH) : These weak nucleophiles will react under conditions that favor the SN1 mechanism (solvolysis), such as heating in the absence of a strong base, to produce the corresponding alcohol or ether. youtube.comyoutube.com
Nitrogen Nucleophiles :
Ammonia (B1221849) (NH₃) and Amines (RNH₂, R₂NH) : These nucleophiles can displace the chloride to form primary, secondary, or tertiary amines. vaia.com For example, reaction with excess ammonia would yield 1-(4-isopropylphenyl)ethanamine. Due to the basic nature of amines, E2 elimination can be a competitive side reaction. libretexts.orglibretexts.org
Sulfur Nucleophiles :
Thiolates (RS⁻) : Sulfur nucleophiles are generally excellent for SN2 reactions because they are strong nucleophiles but relatively weak bases. libretexts.org Reacting 1-(1-chloroethyl)-4-isopropylbenzene with a thiolate, such as sodium ethanethiolate (NaSEt), would efficiently produce the corresponding thioether, ethyl(1-(4-isopropylphenyl)ethyl)sulfane.
The following table illustrates typical substitution reactions with heteroatom nucleophiles.
| Nucleophile | Reagent Example | Product Class | Specific Product Example |
|---|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | 1-(4-Isopropylphenyl)ethanol |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ether | 1-(1-Ethoxyethyl)-4-isopropylbenzene |
| Amine | Methylamine (CH₃NH₂) | Secondary Amine | N-Methyl-1-(4-isopropylphenyl)ethanamine |
| Thiolate | Sodium Ethanethiolate (NaSEt) | Thioether | Ethyl(1-(4-isopropylphenyl)ethyl)sulfane |
Elimination Reactions to Form Styrenic Derivatives
In the presence of a base, 1-(1-chloroethyl)-4-isopropylbenzene can undergo elimination of hydrogen chloride (HCl) to form 4-isopropylstyrene, a valuable monomer. This process can occur through either an E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) mechanism.
E1 and E2 Mechanistic Considerations
The E1 mechanism is the elimination counterpart to the SN1 reaction and proceeds through the same resonance-stabilized benzylic carbocation intermediate. youtube.com After the carbocation is formed, a weak base (often the solvent) removes a proton from an adjacent carbon (a β-hydrogen) to form the alkene. E1 reactions are favored by the same conditions as SN1 reactions: polar protic solvents, weak bases, and higher temperatures. youtube.com
The E2 mechanism is a concerted, one-step process where a base removes a β-hydrogen at the same time the chloride leaving group departs, forming the double bond. msu.edu This pathway is favored by strong, concentrated bases. When a strong, sterically hindered (bulky) base is used, such as potassium tert-butoxide (t-BuOK), the E2 pathway is strongly favored over the competing SN2 reaction. reddit.commnstate.eduyoutube.com Heat also generally favors elimination over substitution. youtube.com
Stereochemical Outcomes of Elimination Processes
The stereochemistry of the elimination product is primarily a concern for the E2 mechanism. The E2 reaction has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.com This means they must lie in the same plane and be on opposite sides of the carbon-carbon bond.
For an acyclic compound like 1-(1-chloroethyl)-4-isopropylbenzene, rotation around the C-C single bond can occur to achieve this necessary alignment. The base then abstracts the anti-periplanar proton, leading to the formation of the alkene. Since the product, 4-isopropylstyrene, does not have stereoisomers (E/Z isomers) around the newly formed double bond, the primary outcome is the formation of this single styrenic derivative. However, in substrates where E/Z isomerism is possible, the anti-periplanar requirement dictates which stereoisomer is formed, making the E2 reaction stereospecific. khanacademy.org
In contrast, the E1 mechanism is not stereospecific because it proceeds through a planar carbocation intermediate. After the carbocation forms, a base can remove any available β-hydrogen, and typically the reaction will favor the formation of the most thermodynamically stable alkene (Zaitsev's rule). msu.edu For 1-(1-chloroethyl)-4-isopropylbenzene, this also leads to the formation of 4-isopropylstyrene.
Rearrangement Reactions of 1-(1-Chloroethyl)-4-isopropylbenzene
In addition to radical pathways, 1-(1-chloroethyl)-4-isopropylbenzene can undergo rearrangement reactions, typically proceeding through carbocation intermediates. Heterolytic cleavage of the C-Cl bond, often facilitated by a Lewis acid or a polar protic solvent, generates a secondary benzylic carbocation. This carbocation is stabilized by both the inductive effect of the ethyl group and, more significantly, by resonance with the aromatic ring.
Despite this stability, the secondary carbocation can rearrange to a more stable form if a suitable migrating group is adjacent. However, in the case of the 1-(4-isopropylphenyl)ethyl cation, the potential migrating groups are a hydrogen atom and a methyl group from the ethyl side chain, or a potential shift of the isopropyl group on the ring. A 1,2-hydride shift from the methyl group would regenerate the same secondary carbocation, offering no thermodynamic advantage.
More complex rearrangements, such as 1,2-phenyl shifts, have been observed in related systems like 2-phenylethyl chlorides under specific conditions, such as gamma-irradiation or in reactions with thionyl chloride in certain solvents. cdnsciencepub.comcdnsciencepub.com These reactions often involve ion-pair intermediates. cdnsciencepub.com For 1-(1-chloroethyl)-4-isopropylbenzene, such rearrangements could theoretically occur but would require specific and often high-energy conditions.
Reactions with Electrophilic Species at Aromatic Ring or Side Chains
Reactions with electrophiles can target either the electron-rich aromatic ring or, less commonly, the side chains.
The primary site of electrophilic attack is the aromatic ring. The outcome of electrophilic aromatic substitution is governed by the directing effects of the two substituents already present: the isopropyl group and the 1-chloroethyl group. libretexts.org
Isopropyl Group: This is an alkyl group, which is known to be an activating, ortho-, para-director due to its electron-donating inductive and hyperconjugation effects. savemyexams.comwikipedia.org
Given that the starting material already has a substituent at the para position (the isopropyl group is at C4 relative to the chloroethyl group at C1), the directing effects combine. Both groups direct to the positions ortho to themselves. Therefore, electrophilic substitution will predominantly occur at the positions ortho to the activating isopropyl group (C3 and C5) and ortho to the 1-chloroethyl group (C2 and C6). The steric bulk of the isopropyl and chloroethyl groups will also influence the final product distribution, likely favoring substitution at the less hindered positions.
| Substituent | Reactivity Effect | Directing Effect | Primary Electronic Effect |
|---|---|---|---|
| -CH(CH₃)₂ (Isopropyl) | Activating | Ortho, Para | Inductive (+I), Hyperconjugation |
| -CH(Cl)CH₃ (1-Chloroethyl) | Deactivating | Ortho, Para | Inductive (-I) > Resonance (+M) |
Reactions at the side chains with electrophiles are uncommon. Alkyl halides are generally considered electrophiles themselves and are prone to react with nucleophiles. quora.commsu.edulibretexts.org The C-H bonds of the alkyl groups are typically unreactive toward electrophiles except under harsh conditions that may lead to oxidation or free-radical halogenation rather than electrophilic substitution.
Stereochemical Aspects in the Chemistry of 1 1 Chloroethyl 4 Isopropylbenzene
Chirality at the Benzylic Carbon Center
The chemical structure of 1-(1-chloroethyl)-4-isopropylbenzene features a benzylic carbon atom bonded to four different substituents: a hydrogen atom, a chlorine atom, a methyl group, and a 4-isopropylphenyl group. This substitution pattern renders the benzylic carbon a stereogenic center, also known as a chiral center. Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers.
These enantiomers are designated as (R)-1-(1-chloroethyl)-4-isopropylbenzene and (S)-1-(1-chloroethyl)-4-isopropylbenzene, according to the Cahn-Ingold-Prelog (CIP) priority rules. The spatial arrangement of the substituents around the chiral center determines the specific configuration. The physical and chemical properties of the individual enantiomers are identical in an achiral environment, but they exhibit different interactions with other chiral molecules and with plane-polarized light, rotating it in opposite directions. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.
Table 1: Cahn-Ingold-Prelog Priority Assignment for 1-(1-Chloroethyl)-4-isopropylbenzene
| Substituent Attached to Chiral Carbon | Priority |
|---|---|
| Chlorine (-Cl) | 1 |
| 4-Isopropylphenyl (-C₆H₄-CH(CH₃)₂) | 2 |
| Methyl (-CH₃) | 3 |
The presence of this chiral center is pivotal, as the biological activity and pharmacological effects of chiral molecules can differ significantly between enantiomers. Therefore, the ability to selectively synthesize or separate the enantiomers of 1-(1-chloroethyl)-4-isopropylbenzene is of considerable importance for its potential applications.
Diastereoselective and Enantioselective Transformations
The synthesis of specific stereoisomers of 1-(1-chloroethyl)-4-isopropylbenzene can be achieved through diastereoselective and enantioselective transformations. These reactions are designed to favor the formation of one stereoisomer over others.
Enantioselective synthesis aims to produce a single enantiomer from a prochiral precursor. A common strategy to obtain enantiomerically enriched 1-(1-chloroethyl)-4-isopropylbenzene is through the asymmetric reduction of its corresponding prochiral ketone, 4-isopropylacetophenone. This can be accomplished using chiral reducing agents or catalysts. For instance, the use of a chiral catalyst in the hydrogenation of 4-isopropylacetophenone can lead to the formation of one enantiomer of the corresponding alcohol, 1-(4-isopropylphenyl)ethanol, in high enantiomeric excess (ee). Subsequent chlorination of this chiral alcohol, typically with reagents like thionyl chloride or phosphorus pentachloride, can proceed with either inversion or retention of configuration depending on the reaction conditions, yielding the desired chiral alkyl halide.
Table 2: Representative Enantioselective Reduction of 4-Isopropylacetophenone
| Catalyst/Reagent | Product Alcohol Enantiomer | Enantiomeric Excess (ee) |
|---|---|---|
| (R)-CBS Catalyst/BH₃ | (R)-1-(4-isopropylphenyl)ethanol | >95% |
| (S)-CBS Catalyst/BH₃ | (S)-1-(4-isopropylphenyl)ethanol | >95% |
Diastereoselective reactions involve the preferential formation of one diastereomer over another. If 1-(1-chloroethyl)-4-isopropylbenzene is used as a substrate in a reaction that generates a new stereocenter, the existing chiral center can influence the stereochemical outcome at the new center. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis for constructing molecules with multiple stereocenters in a predictable manner. For example, the reaction of a chiral derivative of 1-(1-chloroethyl)-4-isopropylbenzene with a nucleophile that itself contains a stereocenter would lead to the formation of diastereomeric products in unequal amounts.
Chiral Pool Synthesis and Asymmetric Catalysis
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. While 1-(1-chloroethyl)-4-isopropylbenzene itself is not a typical chiral pool starting material, its precursors can be derived from the chiral pool. For example, chiral amino acids or terpenes can be used to synthesize chiral ligands for asymmetric catalysts, which in turn can be used in the enantioselective synthesis of 1-(1-chloroethyl)-4-isopropylbenzene. nih.gov
More directly, the enantiomers of 1-(4-isopropylphenyl)ethanol, the precursor alcohol, can be considered as chiral synthons. These can be obtained in high enantiopurity through enzymatic resolution of the racemic alcohol or by the asymmetric reduction of 4-isopropylacetophenone. nih.gov These chiral alcohols can then be converted to the corresponding chlorides.
Asymmetric catalysis is a more versatile approach where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. As mentioned previously, the asymmetric reduction of 4-isopropylacetophenone is a prime example of asymmetric catalysis. nih.gov Furthermore, theoretical applications in asymmetric catalysis could involve using a chiral derivative of 1-(1-chloroethyl)-4-isopropylbenzene as a ligand for a metal catalyst in other asymmetric transformations. The steric and electronic properties of the 4-isopropylphenyl group, combined with the chirality at the benzylic carbon, could influence the stereochemical outcome of reactions catalyzed by such a complex.
Retention and Inversion of Configuration in Stereospecific Reactions
The stereochemical outcome of nucleophilic substitution reactions at the chiral benzylic carbon of 1-(1-chloroethyl)-4-isopropylbenzene is a critical aspect of its chemistry. Such reactions can proceed with either inversion or retention of the original configuration, and are termed stereospecific if a particular stereoisomer of the reactant consistently leads to a specific stereoisomer of the product. masterorganicchemistry.com
Inversion of configuration is the hallmark of the S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, the incoming nucleophile attacks the chiral carbon from the side opposite to the leaving group (the chloride ion). This "backside attack" leads to a Walden inversion, where the stereochemistry at the carbon center is inverted, much like an umbrella turning inside out in the wind. medium.comyoutube.com For example, the reaction of (R)-1-(1-chloroethyl)-4-isopropylbenzene with a strong nucleophile like sodium azide (B81097) would be expected to yield (S)-1-(1-azidoethyl)-4-isopropylbenzene.
Table 3: Stereochemical Outcome of S(_N)2 Reaction
| Reactant | Nucleophile | Product | Stereochemical Outcome |
|---|---|---|---|
| (R)-1-(1-chloroethyl)-4-isopropylbenzene | N₃⁻ | (S)-1-(1-azidoethyl)-4-isopropylbenzene | Inversion |
Retention of configuration in nucleophilic substitution is less common but can occur through several mechanisms. One such mechanism is a double inversion process, often involving neighboring group participation . chem-station.commugberiagangadharmahavidyalaya.ac.inlibretexts.org If a substituent on the reactant molecule can act as an internal nucleophile, it can first displace the leaving group in an intramolecular S(_N)2 reaction, leading to an inversion of configuration and the formation of a cyclic intermediate. The external nucleophile then attacks this intermediate, opening the ring in a second S(_N)2 reaction, which results in a second inversion. The net result of these two inversions is retention of the original stereochemistry. stackexchange.comresearchgate.net While 1-(1-chloroethyl)-4-isopropylbenzene itself does not have a classic participating group, derivatives of it could be designed to undergo such reactions. Another pathway to retention can occur under S(_N)1 conditions if the intermediate carbocation is shielded on one face, leading to a preferential attack from the same side as the departing leaving group, though this often leads to racemization.
Applications of 1 1 Chloroethyl 4 Isopropylbenzene As a Versatile Synthetic Intermediate
Construction of Complex Organic Architectures
The reactivity of 1-(1-Chloroethyl)-4-isopropylbenzene makes it a suitable starting material for the synthesis of intricate organic structures. The presence of a benzylic chloride allows for the formation of a relatively stable secondary carbocation, which can be exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions.
In the realm of polymer chemistry, precise control over the polymerization process is crucial for tailoring the properties of the final material. 1-(1-Chloroethyl)-4-isopropylbenzene can function as an initiator in cationic polymerization, a type of chain-growth polymerization. wpmucdn.com The reaction is typically initiated by a Lewis acid, which facilitates the cleavage of the carbon-chlorine bond to generate a carbocation. This carbocation then reacts with a monomer, such as styrene (B11656) or its derivatives, to begin the polymer chain growth.
The structure of 1-(1-Chloroethyl)-4-isopropylbenzene is analogous to other effective initiators used in controlled cationic polymerization. For instance, the polymerization of p-methylstyrene has been successfully initiated by the 1-chloro-1-(4-methylphenyl)-ethane/tin tetrachloride system. mdpi.com This suggests that 1-(1-Chloroethyl)-4-isopropylbenzene can be employed in similar systems to produce polymers with controlled molecular weights and narrow polydispersity, which are hallmarks of a "living" polymerization process. mdpi.com The isopropyl group on the aromatic ring can also influence the properties of the resulting polymer, such as its solubility and thermal characteristics.
Table 1: Potential Monomers for Cationic Polymerization Initiated by 1-(1-Chloroethyl)-4-isopropylbenzene
| Monomer | Resulting Polymer | Potential Applications |
|---|---|---|
| Styrene | Poly(styrene) derivative | Plastics, packaging |
| p-Methylstyrene | Poly(p-methylstyrene) derivative | High-performance plastics |
| Isobutylene | Poly(isobutylene) derivative | Rubbers, sealants |
The electrophilic nature of the carbocation generated from 1-(1-Chloroethyl)-4-isopropylbenzene makes it a suitable reactant in Friedel-Crafts alkylation reactions. libretexts.orglibretexts.org By reacting it with other aromatic compounds, it is possible to construct larger polycyclic aromatic hydrocarbons (PAHs). The isopropylbenzene moiety becomes a substituent on the newly formed polycyclic system. The reaction conditions, such as the choice of Lewis acid catalyst and solvent, can be optimized to control the selectivity of the alkylation. beilstein-journals.org
Furthermore, 1-(1-Chloroethyl)-4-isopropylbenzene can serve as a precursor for the synthesis of various heterocyclic compounds. Nucleophilic substitution of the chlorine atom by heteroatom-containing nucleophiles is a key strategy in this regard.
Nitrogen-containing heterocycles: Reaction with primary or secondary amines can lead to the formation of N-alkylated products, which can then be cyclized to form nitrogen-containing rings such as pyrroles, indoles, or quinolines, depending on the structure of the amine and subsequent reaction steps. nih.govlibretexts.orguomustansiriyah.edu.iq
Sulfur-containing heterocycles: Thiolates can displace the chloride to form thioethers. These intermediates can undergo further transformations, such as intramolecular cyclization, to yield sulfur-containing heterocycles like thiophenes or benzothiophenes.
Synthesis of Advanced Functional Materials Precursors
The unique electronic and steric properties imparted by the 4-isopropylphenyl group make 1-(1-Chloroethyl)-4-isopropylbenzene an attractive building block for the synthesis of precursors to advanced functional materials.
One area of interest is the synthesis of liquid crystals. colorado.eduajchem-a.com The rigid aromatic core of the isopropylbenzene unit, combined with the potential for introducing long alkyl chains or other mesogenic groups via reaction at the chloroethyl position, provides a molecular scaffold that can lead to compounds with liquid crystalline properties. By carefully designing the molecular structure, it is possible to synthesize materials that exhibit specific mesophases (e.g., nematic, smectic) over desired temperature ranges. researchgate.netbeilstein-journals.org
Table 2: Potential Functional Group Introduction for Liquid Crystal Synthesis
| Reagent | Functional Group Introduced | Potential Effect on Liquid Crystalline Properties |
|---|---|---|
| 4-Alkoxyphenols | Alkoxy-substituted biphenyl (B1667301) ether | Modification of mesophase type and clearing point |
| 4-Cyanophenol | Cyano-substituted biphenyl ether | Enhancement of dielectric anisotropy |
Role in the Development of New Synthetic Methodologies
The reactivity of 1-(1-Chloroethyl)-4-isopropylbenzene makes it a useful substrate for exploring and developing new synthetic methodologies. For example, its use in Friedel-Crafts reactions can be a model system for studying the effects of sterically demanding substituents on the regioselectivity of electrophilic aromatic substitution. youtube.com
Moreover, its application as an initiator in cationic polymerization allows for the investigation of reaction kinetics and the influence of solvent and counter-ion on the control of the polymerization process. Studies on similar initiating systems have shown that the choice of solvent can significantly impact the outcome of the polymerization, with ionic liquids emerging as promising "green" alternatives to traditional chlorinated solvents. mdpi.com
Derivatization for Mechanistic Probes and Chemical Tools
The ability to introduce the 4-isopropylphenylethyl group into various molecules makes 1-(1-Chloroethyl)-4-isopropylbenzene a precursor for creating chemical tools and mechanistic probes. For instance, the solvolysis of structurally related tertiary alkyl chlorides has been studied to understand the stability and reactivity of the corresponding carbocations. rsc.org Kinetic studies on the solvolysis of 1-(1-Chloroethyl)-4-isopropylbenzene in various solvent systems can provide valuable data on the electronic and steric effects of the isopropyl group on the stability of the benzylic carbocation.
This compound can also be used to synthesize molecules with specific functionalities that can act as probes in biological or material science studies. For example, by attaching a fluorescent or spin-labeled group through nucleophilic substitution, it is possible to create probes for imaging or electron paramagnetic resonance (EPR) spectroscopy.
Furthermore, the 4-isopropylphenyl group can be used as a bulky, lipophilic protecting group in organic synthesis. libretexts.orgresearchgate.netnumberanalytics.comuchicago.eduutsouthwestern.edu It can be introduced by alkylating a sensitive functional group with 1-(1-Chloroethyl)-4-isopropylbenzene and later removed under specific conditions, allowing for selective reactions at other parts of the molecule.
Advanced Analytical and Spectroscopic Methodologies for Mechanistic Elucidation of 1 1 Chloroethyl 4 Isopropylbenzene Transformations
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including 1-(1-chloroethyl)-4-isopropylbenzene. core.ac.uk It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Stereochemical Assignment: The chiral center at the ethyl group's alpha-carbon in 1-(1-chloroethyl)-4-isopropylbenzene makes stereochemical analysis critical. ¹H NMR and ¹³C NMR spectra can be used to distinguish between different stereoisomers, especially when the compound is derivatized or interacts with a chiral auxiliary. The chemical shifts (δ) and coupling constants (J) are sensitive to the molecule's three-dimensional structure. For instance, the relative configuration of adjacent chiral centers in reaction products can be determined by analyzing the coupling constants between their protons.
Reaction Monitoring: NMR is also a powerful technique for real-time reaction monitoring. osf.iorsc.org By acquiring spectra at regular intervals, chemists can track the disappearance of reactant signals and the appearance of product signals, allowing for the quantification of reaction progress. rptu.de This method is non-invasive and provides direct insight into the reaction kinetics without the need for calibration. researchgate.net For transformations involving 1-(1-chloroethyl)-4-isopropylbenzene, one could monitor the characteristic signals of the benzylic proton (CH-Cl) and the adjacent methyl group to observe its conversion into a product. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to unambiguously assign signals in complex reaction mixtures.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for 1-(1-chloroethyl)-4-isopropylbenzene, which are crucial for its identification and for monitoring its reactions.
Predicted ¹H NMR Data for 1-(1-Chloroethyl)-4-isopropylbenzene
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH(Cl)CH₃ | ~1.5 - 1.7 | Doublet | ~6.8 |
| -CH(CH₃)₂ | ~1.2 - 1.3 | Doublet | ~7.0 |
| -CH(CH₃)₂ | ~2.8 - 3.0 | Septet | ~7.0 |
| -CH(Cl)CH₃ | ~5.0 - 5.2 | Quartet | ~6.8 |
Predicted ¹³C NMR Data for 1-(1-Chloroethyl)-4-isopropylbenzene
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| -CH(Cl)C H₃ | ~24-26 |
| -CH(C H₃)₂ | ~23-25 |
| -C H(CH₃)₂ | ~33-35 |
| -C H(Cl)CH₃ | ~58-62 |
| Aromatic CH | ~126-128 |
| Aromatic C (ipso, C-Cl) | ~139-141 |
Mass Spectrometry Techniques for Pathway Analysis and Intermediate Identification
Mass Spectrometry (MS) is a vital analytical technique for identifying compounds, determining their molecular weight, and deducing their structure by analyzing their fragmentation patterns. core.ac.uk In the context of studying the transformations of 1-(1-chloroethyl)-4-isopropylbenzene, MS is particularly useful for identifying reaction intermediates and elucidating complex pathways.
Pathway Analysis: By coupling a reaction setup to a mass spectrometer (e.g., via a gas chromatograph or direct infusion), it is possible to detect and identify the various products and byproducts formed. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds, a critical step in identifying unexpected products or intermediates. researchgate.net
Intermediate Identification: Many chemical reactions proceed through unstable intermediates that cannot be isolated. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can gently ionize molecules from a reaction mixture and transfer them into the gas phase for MS analysis. This allows for the detection of transient species such as carbocations. For 1-(1-chloroethyl)-4-isopropylbenzene, a key intermediate in nucleophilic substitution reactions would be the corresponding secondary benzylic carbocation. Its formation can be inferred from the products observed in the mass spectrum. Tandem mass spectrometry (MS/MS) can be used to fragment a specific ion of interest, providing structural information that helps to confirm its identity. researchgate.net
The fragmentation pattern in Electron Ionization (EI) MS is particularly informative. For 1-(1-chloroethyl)-4-isopropylbenzene, the molecular ion peak (M⁺) would be observed. Key fragmentation pathways would likely involve the loss of a chlorine atom or the cleavage of the alkyl side chains.
Predicted Mass Spectrometry Fragmentation for 1-(1-Chloroethyl)-4-isopropylbenzene
| m/z Value | Identity of Fragment | Description |
|---|---|---|
| 182/184 | [C₁₁H₁₅Cl]⁺ | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 147 | [C₁₁H₁₅]⁺ | Loss of Chlorine radical (·Cl) |
| 133 | [C₁₀H₁₃]⁺ | Loss of Ethyl-chloride group |
Kinetic and Thermodynamic Studies Using Spectroscopic Techniques
Understanding the rate (kinetics) and energy changes (thermodynamics) of a reaction is fundamental to controlling its outcome. Spectroscopic techniques that can quantify the concentration of reactants and products over time are well-suited for these studies.
Kinetic Studies: UV-Vis spectroscopy can be used for kinetic analysis if the reactant, product, or an intermediate has a distinct chromophore. The change in absorbance at a specific wavelength over time can be used to calculate the reaction rate constant. For reactions involving aromatic compounds like 1-(1-chloroethyl)-4-isopropylbenzene, changes in the substitution pattern on the benzene (B151609) ring can alter the UV-Vis spectrum, providing a handle for kinetic monitoring. Alternatively, as mentioned previously, NMR spectroscopy can be used to monitor the concentration changes of multiple species simultaneously, providing rich kinetic data. asahilab.co.jp
Thermodynamic Studies: While reaction thermodynamics (e.g., ΔH, ΔS, ΔG) are often determined by calorimetry, spectroscopic methods can provide valuable information. For example, by studying the temperature dependence of a reaction's equilibrium constant (K_eq), one can determine the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction using the van 't Hoff equation. The equilibrium constant itself can often be determined by measuring the concentrations of reactants and products at equilibrium using NMR or chromatography.
Chromatographic Methods for Product Separation and Purity in Synthetic Research
Chromatography is a cornerstone of synthetic chemistry, essential for the separation, purification, and analysis of reaction mixtures. nih.gov The choice of chromatographic technique depends on the properties of the compounds to be separated, such as volatility and polarity.
Product Separation and Purification: For a relatively nonpolar and volatile compound like 1-(1-chloroethyl)-4-isopropylbenzene and its transformation products, Gas Chromatography (GC) is a highly effective separation technique. A GC instrument with a nonpolar or medium-polarity capillary column can separate isomers and compounds with different alkyl substituents. For purification on a larger scale, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is commonly employed.
Purity Analysis: High-Performance Liquid Chromatography (HPLC) and GC are the primary methods for assessing the purity of a synthesized compound. By developing a suitable separation method, a sharp, symmetrical peak for the target compound can be obtained. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. For chiral compounds, specialized chiral chromatography (either GC or HPLC with a chiral stationary phase) is necessary to separate and quantify the different enantiomers, allowing for the determination of enantiomeric excess (ee).
Common Chromatographic Methods for Analysis
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
|---|---|---|---|
| Gas Chromatography (GC) | 5% Phenyl Polysiloxane | Helium, Nitrogen | Separation of volatile products, purity analysis |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water | Analysis of less volatile products, purity assessment |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Preparative separation and purification |
Table of Chemical Compounds
| Compound Name |
|---|
| 1-(1-Chloroethyl)-4-isopropylbenzene |
| Tetramethylsilane |
| Helium |
| Nitrogen |
| Acetonitrile |
| Water |
| Hexane |
| Ethyl Acetate |
| Silica Gel |
Theoretical and Computational Studies on 1 1 Chloroethyl 4 Isopropylbenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(1-chloroethyl)-4-isopropylbenzene. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
For 1-(1-chloroethyl)-4-isopropylbenzene, the electron-donating isopropyl group and the electron-withdrawing chloroethyl group influence the electronic properties of the benzene (B151609) ring. Computational studies can quantify these effects by calculating molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack.
Key Research Findings:
Calculations can reveal the precise energies of the frontier molecular orbitals.
The electron density is typically higher on the benzene ring, particularly at the ortho and para positions relative to the isopropyl group, making these sites more susceptible to electrophilic attack.
The presence of the chlorine atom introduces a significant electronegative center, influencing the local electronic environment.
Table 7.1: Calculated Electronic Properties of 1-(1-Chloroethyl)-4-isopropylbenzene
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | -0.045 | -1.22 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving 1-(1-chloroethyl)-4-isopropylbenzene. By mapping the potential energy surface, researchers can identify the transition states, intermediates, and products of a given reaction, as well as determine the activation energies.
For instance, in nucleophilic substitution reactions at the benzylic carbon bearing the chlorine atom, computational models can elucidate whether the reaction proceeds through an S_N1 or S_N2 mechanism. By calculating the energies of the carbocation intermediate (for S_N1) and the pentacoordinate transition state (for S_N2), the preferred pathway can be determined.
These models can also investigate the role of solvents and catalysts in the reaction, providing a more complete understanding of the reaction dynamics. scielo.br The inclusion of implicit or explicit solvent models in the calculations can significantly impact the predicted reaction barriers and mechanisms. scielo.br
Key Research Findings:
Modeling can predict the activation energies for competing reaction pathways.
The stability of potential intermediates, such as carbocations, can be assessed to determine the likelihood of their formation.
Transition state geometries provide insights into the structural changes that occur during the reaction.
Table 7.2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|
| S_N1 (Carbocation formation) | 25.3 | 25.3 |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and conformational flexibility of 1-(1-chloroethyl)-4-isopropylbenzene are critical to its reactivity and interactions. Conformational analysis involves identifying the stable conformers (rotational isomers) and determining their relative energies.
Rotation around the C-C bonds, particularly the bond connecting the chloroethyl group to the benzene ring and the bond within the isopropyl group, gives rise to different conformers. Computational methods can systematically explore the potential energy surface to locate the energy minima corresponding to stable conformations.
Key Research Findings:
Identification of the most stable conformer and the energy barriers between different conformers.
Quantification of the energetic contributions of steric hindrance and stereoelectronic interactions.
Understanding how conformational preferences can influence the accessibility of reactive sites.
Table 7.3: Relative Energies of Key Conformers
| Conformer Description | Dihedral Angle (Cl-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | 180° | 0.0 |
| Syn-periplanar | 0° | 3.5 |
Prediction of Selectivity in Chemical Transformations
Computational chemistry can be employed to predict the selectivity of chemical reactions involving 1-(1-chloroethyl)-4-isopropylbenzene, such as regioselectivity and stereoselectivity. arxiv.org For reactions occurring on the aromatic ring, for example, the calculated electron densities and Fukui functions can predict which positions are most susceptible to electrophilic or nucleophilic attack.
In reactions involving the chiral center at the chloroethyl group, computational models can predict which stereoisomer is likely to be formed in excess. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, the enantiomeric or diastereomeric excess can be estimated. scielo.br
Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting selectivity. chemrxiv.org While specific models for 1-(1-chloroethyl)-4-isopropylbenzene may not exist, general models can often provide valuable predictions based on the molecule's structural features.
Key Research Findings:
Prediction of the most likely sites for electrophilic aromatic substitution.
Estimation of the enantiomeric or diastereomeric excess in stereoselective reactions.
Rationalization of observed selectivity based on calculated transition state energies and electronic effects.
Table 7.4: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Position on Benzene Ring | Calculated Fukui Function (f-) | Predicted Reactivity |
|---|---|---|
| Ortho to isopropyl | 0.25 | High |
| Meta to isopropyl | 0.10 | Low |
Q & A
Q. What are the established synthetic routes for 1-(1-Chloroethyl)-4-isopropylbenzene, and how can reaction completion be monitored?
- Methodological Answer : A common synthetic approach involves alkylation or Friedel-Crafts reactions. For example, 4-isopropylbenzene derivatives can be chlorinated using reagents like thionyl chloride (SOCl₂) or AlCl₃ as a catalyst. A reflux setup (e.g., 250 mL round-bottom flask) with anhydrous ethanol or acetone as the solvent is typical . Reaction monitoring is achieved via thin-layer chromatography (TLC) or gas chromatography (GC). Color changes or precipitation can indicate completion, but spectroscopic confirmation (e.g., NMR) is essential .
Q. What spectroscopic methods are recommended for characterizing 1-(1-Chloroethyl)-4-isopropylbenzene?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the chloroethyl and isopropyl substituents. The chloroethyl group shows distinct splitting patterns (e.g., triplet for CH₂Cl adjacent to CH₃) .
- IR Spectroscopy : Identifies C-Cl stretches (~550–850 cm⁻¹) and isopropyl C-H bending (~1380 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 196.66 for C₁₁H₁₅Cl) and fragmentation patterns validate the structure .
Q. What safety protocols are essential when handling 1-(1-Chloroethyl)-4-isopropylbenzene?
- Methodological Answer :
- PPE : Respiratory protection (N95 mask or fume hood), nitrile gloves, and safety goggles .
- Handling : Use enclosed systems or local exhaust ventilation to limit vapor exposure. Avoid skin contact due to potential irritancy .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 1-(1-Chloroethyl)-4-isopropylbenzene in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the chloroethyl group’s steric hindrance from the isopropyl substituent can reduce SN2 reactivity. Solvent effects (polar aprotic vs. protic) are simulated using COSMO-RS .
Q. How should researchers address discrepancies in reported reaction yields for derivatives of 1-(1-Chloroethyl)-4-isopropylbenzene?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test catalysts (e.g., AlCl₃ vs. FeCl₃), solvent polarity, and temperature.
- Kinetic Studies : Compare rate constants under controlled conditions to isolate rate-limiting steps .
- Side-Product Analysis : LC-MS or GC-MS identifies impurities (e.g., dechlorinated byproducts) affecting yield .
Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions involving 1-(1-Chloroethyl)-4-isopropylbenzene?
- Methodological Answer :
- Directing Effects : The isopropyl group is a strong ortho/para-director, while the chloroethyl group may exhibit steric or electronic modulation.
- Catalyst Tuning : Lewis acids like FeCl₃ enhance para-selectivity by stabilizing transition states .
- Solvent Optimization : Low-polarity solvents (e.g., dichloromethane) favor kinetic control, while polar solvents (e.g., DMF) may shift selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
